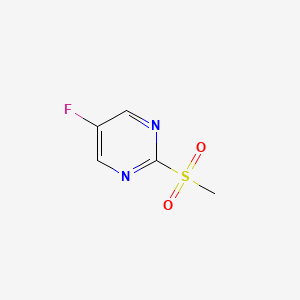

5-Fluoro-2-(methylsulfonyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZXTNCFCUZUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340667 | |

| Record name | 5-Fluoro-2-methylsulfonylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6090-38-6 | |

| Record name | 5-Fluoro-2-(methylsulfonyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6090-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylsulfonylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Linchpin Reagent in Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine for Advanced Chemical Synthesis

This compound stands as a cornerstone electrophilic building block for researchers and process chemists, particularly within the pharmaceutical industry. Its strategic design, featuring a pyrimidine core activated by both a fluorine atom and a highly effective sulfonyl leaving group, renders it an exceptionally versatile reagent for constructing complex molecular architectures. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents, from anticancer kinase inhibitors to antiviral medications.[1][2][3] The unique electronic properties of this compound facilitate reliable and efficient carbon-heteroatom bond formation, making it an indispensable tool for the synthesis of novel drug candidates. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is critical for its successful application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6090-38-6 | [4] |

| Molecular Formula | C₅H₅FN₂O₂S | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Appearance | White to off-white crystalline solid | Supplier Data |

| Melting Point | 98-102 °C | Supplier Data |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in water | Supplier Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (s, 2H), 3.40 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.4, 158.2 (d, J=28.3 Hz), 156.4 (d, J=21.2 Hz), 40.2 | [5] |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1570 (C=N), ~1330 (SO₂, asym), ~1160 (SO₂, sym) | [5] |

| Mass Spec (ESI-MS) | m/z 177.0 (M+H)⁺ | [5] |

Synthesis: A Standard Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of its methylthio- precursor, 5-Fluoro-2-(methylthio)pyrimidine. This transformation is a robust and high-yielding reaction critical for accessing the target compound.

Rationale for Experimental Design

The choice of oxidant is paramount for this conversion. Oxone® (potassium peroxymonosulfate) is often preferred due to its effectiveness, operational simplicity, low cost, and environmentally benign byproducts. The reaction is typically performed in a biphasic system or a polar solvent mixture like methanol/water to manage the solubility of both the organic substrate and the inorganic oxidant. The reaction is exothermic and requires careful temperature control to prevent over-oxidation or side reactions.

Detailed Experimental Protocol: Oxidation of 5-Fluoro-2-(methylthio)pyrimidine

-

Reaction Setup: To a solution of 5-Fluoro-2-(methylthio)pyrimidine (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v, 10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer, add the flask to an ice-water bath to cool the contents to 0-5 °C.

-

Reagent Addition: While maintaining the internal temperature below 10 °C, add Oxone® (2.0-2.5 eq) portion-wise over 30-60 minutes. The portion-wise addition is a critical control measure to manage the reaction exotherm.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C and gradually warm to room temperature over 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield this compound as a white crystalline solid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insight: The Power of Electrophilicity

The synthetic utility of this compound is rooted in its high reactivity towards nucleophiles via a Nucleophilic Aromatic Substitution (SNA_r) mechanism. The methylsulfonyl group (-SO₂Me) at the C2 position is an exceptionally potent leaving group, far superior to common halides like chlorine.[6]

Causality of Enhanced Reactivity

Several factors synergize to activate the C2 position for nucleophilic attack:

-

Ring Electronics: The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, creating an electron-deficient (electrophilic) aromatic system.

-

Leaving Group Ability: The methylsulfinate anion (MeSO₂⁻) is a very stable, weakly basic species, making it an excellent leaving group. This departure is the thermodynamic driving force for the substitution.

-

Inductive Activation: The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I), further depleting the ring of electron density and enhancing the electrophilicity of the carbon atoms, including the C2 position.

The reaction proceeds through a well-established two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA_r)

Caption: General mechanism for the SNA_r of this compound.

This high reactivity allows for substitutions with a wide range of nucleophiles—including primary and secondary amines, thiols, and alcohols—often under mild conditions, which is highly advantageous when working with complex and sensitive substrates in late-stage synthesis.

Applications in Drug Discovery

The reliability and predictability of its reactivity have positioned this compound as a preferred building block in numerous drug discovery programs. Its primary application is the introduction of a 5-fluoropyrimidine core, a common motif in kinase inhibitors, where it often serves as a hinge-binding element that mimics the adenine portion of ATP.

Example Application: Synthesis of a Kinase Inhibitor Scaffold

A frequent synthetic operation involves the reaction of this compound with a primary or secondary amine. For instance, its reaction with (R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazine could be a key step in the synthesis of complex molecules like 11β-HSD1 inhibitors.[7]

Reaction Scheme:

-

Reactants: this compound and a substituted piperazine derivative.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a non-polar solvent like Dioxane.

-

Conditions: Often requires a non-nucleophilic base (e.g., DIPEA) to scavenge the H⁺ released from the nucleophile. The reaction typically proceeds smoothly at room temperature or with gentle heating.

-

Product: The corresponding 2-(piperazin-1-yl)-5-fluoropyrimidine derivative, a core structure for further elaboration.

Safety and Handling

As a highly reactive electrophile, this compound requires careful handling in a controlled laboratory environment.

-

General Handling: Use only under a chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid contact with skin, eyes, and clothing.[9]

-

Hazards: May cause skin and serious eye irritation. Harmful if swallowed or inhaled. May cause respiratory irritation.[10]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a powerful and enabling reagent for modern organic synthesis. Its high electrophilicity, driven by the synergistic effects of the pyrimidine ring, a C5-fluoro substituent, and a superior methylsulfonyl leaving group, allows for predictable and efficient nucleophilic aromatic substitution reactions. This reliable reactivity profile has cemented its role as a key building block in the synthesis of pharmaceutically relevant molecules, particularly kinase inhibitors. For researchers and drug development professionals, a comprehensive understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential to accelerate the discovery of new therapeutics.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound(6090-38-6) 1H NMR [m.chemicalbook.com]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Star in Covalent Drug Discovery: A Technical Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents has led to a renaissance in the field of covalent inhibitors. These molecules, capable of forming a stable bond with their biological targets, offer distinct advantages in terms of prolonged pharmacodynamic effects and the ability to tackle challenging drug targets. At the forefront of this wave is a class of meticulously designed electrophilic warheads, among which 5-Fluoro-2-(methylsulfonyl)pyrimidine (CAS Number: 6090-38-6) is emerging as a molecule of significant interest. This guide provides an in-depth technical overview of its synthesis, reactivity, and burgeoning application in the design of next-generation covalent therapies.

Physicochemical Properties and Structural Attributes

This compound is a strategically functionalized pyrimidine ring system. The incorporation of a fluorine atom at the 5-position and a methylsulfonyl group at the 2-position bestows upon it a unique combination of electronic and steric properties that are pivotal to its function.

| Property | Value | Source |

| CAS Number | 6090-38-6 | N/A |

| Molecular Formula | C₅H₅FN₂O₂S | N/A |

| Molecular Weight | 176.17 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |

The electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group significantly influences the electron density of the pyrimidine ring, rendering the C2-position highly susceptible to nucleophilic attack. This electronic fine-tuning is a cornerstone of its utility as a covalent warhead.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that can be reliably executed in a laboratory setting. The general strategy involves the preparation of a 2-(methylthio)pyrimidine precursor, followed by its oxidation to the desired sulfone.

Synthesis of the Precursor: 5-Fluoro-2-(methylthio)pyrimidine

The immediate precursor, 5-Fluoro-2-(methylthio)pyrimidine (CAS: 6090-37-5), can be synthesized via a nucleophilic aromatic substitution reaction.[1][2]

Protocol:

-

Reaction Setup: To a stirred solution of a suitable 2-halo-5-fluoropyrimidine (e.g., 2-chloro-5-fluoropyrimidine) in an appropriate solvent such as dimethylformamide (DMF), add a methylthiolate source.[3] Sodium thiomethoxide is a common reagent for this transformation.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the substitution.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-Fluoro-2-(methylthio)pyrimidine.[3]

Oxidation to this compound

The final step involves the oxidation of the methylthio group to the methylsulfonyl group. This transformation is crucial as the sulfonyl group is a much better leaving group, thereby activating the molecule for covalent bond formation.

Protocol:

-

Reaction Setup: Dissolve the 5-Fluoro-2-(methylthio)pyrimidine precursor in a suitable solvent mixture, such as acetonitrile and water.[4]

-

Oxidation: To this solution, add a catalytic amount of sodium tungstate dihydrate followed by the slow addition of an oxidizing agent, such as hydrogen peroxide (35 wt. %).[4] The use of other oxidizing agents like Oxone® (potassium peroxymonosulfate) is also well-documented for similar transformations.

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by TLC or LC-MS. Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent. The crude product is then washed and dried to afford this compound.

The Chemistry of Covalent Engagement: Reactivity and Mechanism

The utility of this compound in drug discovery is intrinsically linked to its reactivity profile. The methylsulfonyl group at the C2 position of the electron-deficient pyrimidine ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity is particularly exploited in the context of targeted covalent inhibitors, where the nucleophile is a strategically located amino acid residue, most commonly cysteine, within the binding site of a target protein. The lone pair of electrons on the cysteine thiol attacks the electrophilic C2 carbon of the pyrimidine ring, leading to the formation of a stable thioether bond and the displacement of the methylsulfinate leaving group.

The fluorine atom at the 5-position further enhances the electrophilicity of the C2-position through its inductive electron-withdrawing effect, thereby fine-tuning the reactivity of the warhead. This allows for a balance between sufficient reactivity for target engagement under physiological conditions and adequate stability to minimize off-target reactions.

Applications in Drug Discovery: A Versatile Warhead for Challenging Targets

The unique reactivity profile of sulfonylpyrimidines has positioned them as attractive alternatives to more traditional covalent warheads like acrylamides.[5][6] This has led to their exploration in the development of covalent inhibitors for a range of high-value therapeutic targets, particularly in oncology.

While specific, publicly disclosed drug candidates utilizing the exact this compound moiety are still emerging, the broader class of 2-sulfonylpyrimidines and related pyrimidine electrophiles have shown significant promise in targeting key proteins implicated in cancer and autoimmune diseases:

-

KRAS G12C: The KRAS oncogene, particularly the G12C mutant, has long been considered "undruggable." The discovery of a druggable pocket near the mutant cysteine has spurred the development of covalent inhibitors that specifically target this residue. Pyrimidine-based scaffolds have been instrumental in the design of these inhibitors.[7]

-

Bruton's Tyrosine Kinase (BTK): BTK is a crucial mediator of B-cell receptor signaling and a validated target for B-cell malignancies and autoimmune diseases. Covalent inhibitors of BTK have demonstrated significant clinical success. Research has shown that the 2-sulfonylpyrimidine motif can effectively replace the acrylamide warhead in BTK inhibitors, leading to potent and selective compounds.[5][6]

-

Janus Kinases (JAKs): The JAK family of kinases plays a central role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune disorders. Selective covalent inhibitors targeting a unique cysteine residue in JAK3 have been developed using 2,4-substituted pyrimidine scaffolds.[8][9][10][11]

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer. Covalent inhibitors that target a cysteine residue in the ATP-binding site of mutant EGFR have revolutionized the treatment of this disease. Pyrimidine-based inhibitors have been a key focus in the development of third-generation EGFR inhibitors that are active against resistance mutations.[12][13][14][15]

The this compound scaffold represents a refined tool within this class of covalent warheads. The fluorine substitution can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially offering advantages in drug development.

Safety and Handling

As a reactive chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational design in modern drug discovery. Its carefully orchestrated electronic properties make it a highly effective and tunable covalent warhead for targeting nucleophilic amino acid residues in proteins. As our understanding of the proteome deepens and new "undruggable" targets emerge, the demand for sophisticated chemical tools like this compound will undoubtedly grow. Its application in the development of selective and potent covalent inhibitors for diseases ranging from cancer to autoimmune disorders holds immense promise, positioning it as a rising star in the armamentarium of medicinal chemists.

References

- 1. 6090-37-5 Cas No. | 5-Fluoro-2-(methylthio)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 2. 5-FLUORO-2-(METHYLTHIO)PYRIMIDINE | 6090-37-5 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-2-(methylsulfonyl)pyrimidine molecular weight

An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a molecular weight of 176.17 g/mol and the chemical formula C₅H₅FN₂O₂S, its strategic importance lies in the unique reactivity conferred by the methylsulfonyl group. This functional group acts as an outstanding leaving group in nucleophilic aromatic substitution (SₙAr) reactions, providing a highly efficient and regioselective method for introducing the 5-fluoropyrimidine scaffold into complex molecules. This guide offers a comprehensive overview of its physicochemical properties, provides a validated synthesis protocol, elucidates its chemical reactivity, and explores its applications in the development of targeted therapeutics. Detailed analytical methods for quality control and essential safety protocols are also presented for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The structural and chemical identity of this compound is fundamental to its application. The electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, makes the C2 position exceptionally susceptible to nucleophilic attack.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₅FN₂O₂S | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 6090-38-6 | [1][2] |

| Canonical SMILES | CS(=O)(=O)C1=NC=C(C=N1)F | - |

| Appearance | White to off-white crystalline powder | General knowledge |

Synthesis and Mechanistic Rationale

The most common and industrially scalable synthesis of this compound involves a two-step process starting from 2-chloro-5-fluoropyrimidine. This method is preferred for its high yields and the ready availability of starting materials.

Step 1: Thioether Formation. The process begins with the nucleophilic substitution of the chlorine atom on 2-chloro-5-fluoropyrimidine with a methylthiolate source, such as sodium thiomethoxide. This reaction is typically rapid and efficient.

Step 2: Oxidation. The resulting 5-fluoro-2-(methylthio)pyrimidine is then oxidized to the target sulfone. This transformation is critical as it converts the methylthio group, a poor leaving group, into the highly activated methylsulfonyl group. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are commonly employed. The choice of oxidant and careful control of reaction temperature are crucial to prevent over-oxidation or side reactions.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 5-Fluoro-2-(methylthio)pyrimidine

This protocol describes the conversion of the thioether intermediate to the final sulfone product.

-

Dissolution: Dissolve 5-Fluoro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical step to control the exothermicity of the oxidation reaction.

-

Reagent Addition: Slowly add a solution or suspension of m-CPBA (approx. 2.2 eq) in the same solvent portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The use of a slight excess of the oxidant ensures complete conversion.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Once complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Stir for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography to afford the final product with high purity.

Chemical Reactivity: The Methylsulfonyl Group as a Superior Leaving Group

The utility of this compound in drug discovery stems almost entirely from the exceptional reactivity of the C2 position towards nucleophiles via the Nucleophilic Aromatic Substitution (SₙAr) mechanism.[3]

Causality of Reactivity:

-

Ring Activation: The pyrimidine ring is inherently electron-deficient. This deficiency is further amplified by the fluorine atom at the C5 position.

-

Leaving Group Ability: The methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing group via both induction and resonance. This strongly stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack. Furthermore, the resulting methylsulfinate anion (MeSO₂⁻) is a very stable, and therefore excellent, leaving group.

This combination makes the methylsulfonyl group a significantly better leaving group than halogens (e.g., Cl, Br) in this context, often allowing reactions to proceed under milder conditions with a broader range of nucleophiles (e.g., amines, thiols, alcohols), leading to higher yields and cleaner conversions.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[4][5] Fluorinated pyrimidines, in particular, are cornerstones of anticancer therapy, with 5-Fluorouracil being a prominent example.[6][7][8]

This compound serves as a high-value intermediate for synthesizing complex drug candidates. Its primary role is to facilitate the coupling of the 5-fluoropyrimidine moiety with other fragments, typically those containing a primary or secondary amine. This reaction is a key step in the synthesis of numerous kinase inhibitors, GPCR modulators, and other targeted agents where the pyrimidine ring acts as a crucial hinge-binding element or a scaffold for further functionalization.[9] For instance, structures bearing a methylsulfonyl-activated phenyl or heterocyclic ring have been instrumental in developing potent and selective enzyme inhibitors.[10]

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound before its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Caption: Standard workflow for the quality control analysis of the final product.

Protocol: Purity and Identity Verification by LC-MS

-

System: A High-Performance Liquid Chromatography (HPLC) system coupled with a UV detector and a Mass Spectrometer (MS).

-

Column: A reverse-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm) is standard. The nonpolar stationary phase effectively retains the molecule for separation.

-

Mobile Phase: A gradient elution is typically used for optimal separation of the main compound from any impurities.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

UV Detection: Monitor at 254 nm, where the pyrimidine chromophore exhibits strong absorbance.

-

MS Detection: Use positive electrospray ionization (ESI+) mode. The expected mass to be detected for the protonated molecule [M+H]⁺ is 177.02.

-

Data Analysis:

-

Purity: Calculate the area percentage of the main peak in the UV chromatogram. The acceptance criterion is typically ≥98%.

-

Identity: Confirm the presence of the peak corresponding to m/z 177.02 in the mass spectrum.

-

NMR Spectroscopy: For unambiguous structural confirmation, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable. The spectra will show characteristic shifts and coupling constants for the pyrimidine ring protons, the methyl group, and the fluorine atom, confirming the regiochemistry and overall structure.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed. The information below is a summary based on typical Safety Data Sheets (SDS) for this class of compounds.[2][11]

-

Handling Precautions:

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[11]

-

-

Storage Conditions:

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[2]

-

On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its superior reactivity in SₙAr chemistry make it an invaluable building block. For researchers aiming to synthesize novel therapeutics based on the 5-fluoropyrimidine scaffold, a thorough understanding of this reagent's characteristics and handling is a prerequisite for success.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nvkc.nl [nvkc.nl]

- 9. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-Fluoro-2-(methylsulfonyl)pyrimidine: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Pharmacophore

5-Fluoro-2-(methylsulfonyl)pyrimidine stands as a molecule of significant interest within contemporary drug discovery programs. Its structural motifs, a fluorinated pyrimidine core and a methylsulfonyl group, are prevalent in a wide array of bioactive compounds. The fluorine atom can critically modulate metabolic stability and binding affinity, while the sulfonyl group often acts as a key hydrogen bond acceptor or a reactive handle for further chemical modification.[1] Consequently, the unambiguous structural verification of this compound is a prerequisite for its effective utilization in medicinal chemistry and drug development.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework and the electronic environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

1. Sample Preparation:

- Weigh approximately 10-15 mg of high-purity this compound.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ can be used.

- Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.

2. Data Acquisition:

- The following parameters are recommended for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument.

- ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

- Spectral Width: ~16 ppm.

- Acquisition Time: ~2-3 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 16-64, depending on sample concentration.

- ¹³C NMR:

- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

- Spectral Width: ~220 ppm.

- Acquisition Time: ~1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

- ¹⁹F NMR:

- Pulse Program: A standard single-pulse experiment, often proton-decoupled.

- Spectral Width: A wide spectral width (e.g., ~200 ppm) is initially recommended to locate the signal.[2][3]

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 64-256.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift axis using the internal standard (TMS for ¹H and ¹³C).

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagram 1: NMR Experimental Workflow

A streamlined workflow for NMR analysis.

Predicted NMR Data and Interpretation

The following tables present the predicted NMR data for this compound, based on established chemical shift principles and data from analogous structures.[2]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~9.1 | Doublet (d) | ~3-4 Hz | 2H | H-4, H-6 | The pyrimidine protons are significantly deshielded due to the electronegativity of the two ring nitrogens. They are expected to be chemically equivalent and will appear as a doublet due to coupling with the fluorine at position 5. |

| ~3.5 | Singlet (s) | - | 3H | -SO₂CH₃ | The methyl protons are adjacent to the strongly electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a standard methyl group. There are no adjacent protons to couple with, hence a singlet is expected. |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C-2 | This carbon is bonded to a nitrogen and the highly electron-withdrawing sulfonyl group, causing a significant downfield shift. |

| ~158 (d, J ≈ 250 Hz) | C-5 | The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant and will be shifted downfield. |

| ~155 (d, J ≈ 20 Hz) | C-4, C-6 | These equivalent carbons are two bonds away from the fluorine, resulting in a smaller two-bond C-F coupling. They are also deshielded by the adjacent nitrogen atoms. |

| ~40 | -SO₂CH₃ | The methyl carbon is deshielded by the attached sulfonyl group. |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|

| ~ -160 to -170 | Triplet (t) | ~3-4 Hz | C5-F | The fluorine atom is on an aromatic ring, and its chemical shift is influenced by the electronic effects of the pyrimidine nitrogens and the sulfonyl group. It will appear as a triplet due to coupling with the two equivalent protons at positions 4 and 6. |

II. Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a common and convenient method for analyzing solid samples with minimal preparation.[4][5][6]

1. Instrument and Sample Preparation:

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

2. Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

- Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

- Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Perform a baseline correction if necessary.

Diagram 2: ATR-FT-IR Experimental Setup

Principle of Attenuated Total Reflectance FT-IR.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.[7][8]

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H on the pyrimidine ring |

| ~2950 | Weak | C-H Stretch | Asymmetric stretch of the methyl group |

| ~1620-1570 | Medium-Strong | C=N Stretch | Pyrimidine ring stretching vibrations |

| ~1580-1450 | Medium-Strong | C=C Stretch | Aromatic ring stretching vibrations |

| ~1350-1300 | Strong | S=O Stretch | Asymmetric stretching of the sulfonyl group |

| ~1160-1120 | Strong | S=O Stretch | Symmetric stretching of the sulfonyl group |

| ~1250-1000 | Strong | C-F Stretch | Carbon-Fluorine bond stretching |

| ~950-750 | Medium | C-S Stretch | Carbon-Sulfur bond stretching |

The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonyl group and serve as a key diagnostic feature in the IR spectrum.

III. Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Impact (EI) is a common ionization method for small, relatively volatile molecules.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

1. Sample Introduction:

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

2. Ionization:

- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9]

- This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

3. Fragmentation:

- The excess energy imparted during ionization causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged fragments and neutral radicals.

4. Mass Analysis and Detection:

- The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Diagram 3: EI-MS Fragmentation Pathway

Generalized fragmentation process in EI-MS.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₅H₅FN₂O₂S) is 192.17 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z = 192. Key fragmentation pathways would likely involve the loss of the methyl and sulfonyl groups.[6][10]

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 192 | [C₅H₅FN₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical |

| 128 | [M - SO₂]⁺• | Loss of sulfur dioxide |

| 113 | [M - SO₂ - CH₃]⁺ | Loss of sulfur dioxide and a methyl radical |

| 99 | [C₄H₂FN₂]⁺ | Pyrimidine ring fragment |

| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation |

The fragmentation of aromatic sulfones can sometimes involve rearrangement reactions, potentially leading to the loss of SO₂.[11] The presence of the fluorine atom will also influence the fragmentation pattern. The isotopic pattern of sulfur (³⁴S is ~4.2% abundant) would lead to a small M+2 peak at m/z = 194.

Conclusion: A Predictive Framework for Structural Confirmation

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By outlining detailed experimental protocols for NMR, IR, and MS, and offering predictive interpretations based on sound scientific principles and data from analogous compounds, this document serves as a valuable resource for researchers in drug discovery and development. The causality behind experimental choices and the logic of spectral interpretation have been emphasized to ensure a deep understanding of the structural elucidation process. While the specific experimental data for this compound remains to be published, the methodologies and predictive analyses presented here provide a robust and scientifically-grounded pathway for its unambiguous characterization.

References

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to the Reactivity and Synthetic Utility of 5-Fluoro-2-(methylsulfonyl)pyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(methylsulfonyl)pyrimidine is a cornerstone electrophile in modern medicinal chemistry, valued for its predictable and high-reactivity profile in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive analysis of its electronic properties, reactivity, and strategic application in synthesis. We will delve into the mechanistic underpinnings of its regioselective behavior, provide field-tested experimental protocols, and present a comparative analysis to contextualize its utility for drug development professionals.

Electronic Properties and Reactivity Profile

The reactivity of this compound is a direct consequence of its electronic architecture. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by two powerful electron-withdrawing groups (EWGs): a fluorine atom at the C5 position and a methylsulfonyl group (-SO₂Me) at the C2 position.

-

2-Methylsulfonyl Group (-SO₂Me): This group is a potent activator for nucleophilic aromatic substitution. It deactivates the ring towards electrophilic attack and strongly withdraws electron density through both inductive and resonance effects. Crucially, the resulting methanesulfinate anion (MeSO₂⁻) is an excellent leaving group, rendering the C2 position highly susceptible to nucleophilic attack.[1][2]

-

5-Fluoro Group (-F): The fluorine atom also withdraws electron density via a strong inductive effect, further enhancing the electrophilicity of the pyrimidine ring. However, unlike the methylsulfonyl group, fluoride is a comparatively poor leaving group in SNAr reactions.[3] This disparity in leaving group ability is the cornerstone of the molecule's predictable regioselectivity.

The synergistic effect of these substituents makes the pyrimidine ring exceptionally "electron-poor" and primes it for facile reaction with a wide array of nucleophiles. The primary site of reactivity is overwhelmingly the C2 position, driven by the superior leaving group ability of the methylsulfonyl moiety.

Caption: Electronic profile of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The predominant reaction pathway for this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] This process is a two-step addition-elimination sequence.

-

Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[5] This step is typically the rate-determining step of the reaction.[6] The stability of this intermediate is enhanced by the ability of the EWGs (both -SO₂Me and -F) to delocalize the negative charge.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the most stable leaving group, which in this case is the methanesulfinate anion (MeSO₂⁻).

Unwavering Regioselectivity

The key to the synthetic utility of this compound is its predictable regioselectivity. Nucleophiles will selectively displace the methylsulfonyl group at the C2 position, leaving the C5-fluoro substituent intact. This occurs because methanesulfinate is a significantly better leaving group than fluoride due to its ability to stabilize the resultant negative charge. This reliable outcome allows for the synthesis of 2-substituted-5-fluoropyrimidines, a common scaffold in many pharmaceutical agents.[7]

Caption: General mechanism for the SNAr reaction.

Scope of Nucleophiles and Reaction Conditions

The high reactivity of this substrate allows for reactions with a broad range of nucleophiles, often under mild conditions.

| Nucleophile Class | Example(s) | Typical Base | Typical Solvent(s) | Temperature (°C) | Causality & Insights |

| N-Nucleophiles | Primary/Secondary Amines, Anilines, Heterocycles | DIPEA, Et₃N, K₂CO₃ | DMF, NMP, DMSO, MeCN | 25 - 80 | A non-nucleophilic base like DIPEA is used to quench the generated acid without competing with the amine nucleophile. Reactions are often exothermic and proceed to completion at room temperature. |

| O-Nucleophiles | Alcohols, Phenols | NaH, K₂CO₃, Cs₂CO₃ | THF, Dioxane, DMF | 0 - 100 | A strong base like NaH is required to deprotonate the alcohol/phenol, forming the more potent alkoxide/phenoxide nucleophile. Anhydrous conditions are critical to prevent quenching. |

| S-Nucleophiles | Thiols, Thiophenols | NaH, K₂CO₃ | DMF, THF | 0 - 60 | Similar to O-nucleophiles, thiols require deprotonation to form the thiolate. Thiolates are generally softer and more reactive nucleophiles than their oxygen counterparts. |

Table 1: Summary of typical reaction conditions for SNAr with this compound.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-fluoropyrimidine

This protocol details a representative SNAr reaction, providing a self-validating system for researchers.

Objective: To synthesize 2-(piperidin-1-yl)-5-fluoropyrimidine via nucleophilic aromatic substitution.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (5-10 volumes)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvation: Add DMF (5-10 volumes) and stir until the starting material is fully dissolved.

-

Reagent Addition: Add DIPEA (1.5 eq) followed by the dropwise addition of piperidine (1.1 eq) at room temperature. Causality Note: The slight excess of the nucleophile ensures complete consumption of the limiting electrophile. DIPEA acts as a scavenger for the methanesulfinic acid byproduct.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 1-3 hours). Insight: The reaction is often complete once all the starting material has been consumed, indicated by the disappearance of its corresponding spot/peak.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes the DMF solvent, while the brine wash helps to break any emulsions and remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-(piperidin-1-yl)-5-fluoropyrimidine.

Caption: Step-by-step experimental workflow for a typical SNAr reaction.

Comparative Analysis and Strategic Application

The choice of electrophile is a critical decision in synthetic planning. This compound is often favored over its chloro- or bromo-analogs for several reasons:

-

Enhanced Reactivity: The methylsulfonyl group is a more powerful activating group and a better leaving group than a halide. This translates to faster reactions, milder conditions, and broader nucleophile scope.

-

Process Safety & Handling: While reactive, the substrate is a crystalline solid that is generally stable and easier to handle than more volatile or corrosive reagents.

-

Strategic Value: The retention of the 5-fluoro substituent post-reaction is a significant advantage. The C-F bond is highly stable and the fluorine atom can be used to modulate the physicochemical properties of the final molecule, such as metabolic stability and binding affinity (pKa modulation). This makes it an invaluable tool for lead optimization in drug discovery programs.[8][9]

Conclusion

This compound is a premier building block for chemical synthesis due to its exceptional reactivity and predictable, regioselective behavior in SNAr reactions. The powerful activating and leaving group nature of the 2-methylsulfonyl substituent, combined with the inductive activation from the 5-fluoro group, enables facile substitution with a wide variety of nucleophiles under mild conditions. The strategic retention of the fluorine atom provides a valuable handle for fine-tuning molecular properties, solidifying this reagent's importance in the toolkit of medicinal and synthetic chemists.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Fluoro-2-(methylsulfonyl)pyrimidine

Foreword: A Paradigm Shift in Fluoropyrimidine Action

For decades, the narrative of fluoropyrimidines in therapeutic applications has been dominated by the antimetabolite properties of compounds like 5-Fluorouracil (5-FU). However, the introduction of a methylsulfonyl group at the 2-position of the pyrimidine ring, as seen in 5-Fluoro-2-(methylsulfonyl)pyrimidine, signals a fundamental shift in the mechanistic paradigm. This guide moves beyond the established understanding of fluoropyrimidines to explore a mechanism rooted in covalent inhibition, offering a new perspective for researchers and drug developers. Here, we dissect the nuanced interplay between the fluorine and methylsulfonyl substituents, proposing a mechanism of action that is distinct, potent, and ripe for therapeutic exploitation.

The Central Hypothesis: Covalent Inhibition via Nucleophilic Aromatic Substitution

At the heart of this compound's mechanism of action is its function as a targeted covalent inhibitor. This is in stark contrast to the metabolic deception employed by 5-FU. The key to this functionality lies in the 2-methylsulfonyl group, which acts as an electrophilic "warhead." This group transforms the pyrimidine ring into a target for nucleophilic attack by specific amino acid residues within a protein's binding pocket, most notably cysteine.

The proposed mechanism proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the thiol group of a cysteine residue attacks the electron-deficient C2 carbon of the pyrimidine ring. This attack is facilitated by the methylsulfonyl group, which is an excellent leaving group. The subsequent departure of the methylsulfinate ion results in the formation of a stable, covalent thioether bond between the pyrimidine and the protein.[1][2] This irreversible modification of the target protein leads to the inhibition of its biological activity.

Visualizing the Covalent Inhibition

Caption: Covalent modification of a target protein by this compound.

The Synergistic Roles of the Fluoro and Methylsulfonyl Groups

The efficacy of this compound as a covalent inhibitor is not solely dependent on the methylsulfonyl "warhead." The 5-fluoro substituent plays a crucial, synergistic role in enhancing the reactivity of the pyrimidine ring.

-

Inductive Electron Withdrawal: Fluorine is the most electronegative element, and its presence at the 5-position exerts a strong inductive electron-withdrawing effect. This effect pulls electron density away from the pyrimidine ring, increasing the electrophilicity of the carbon atoms, particularly the C2 position where the methylsulfonyl group is attached. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack by the cysteine thiol.

-

Leaving Group Activation: The electron-withdrawing nature of the fluorine atom also stabilizes the transition state of the SNAr reaction, further facilitating the departure of the methylsulfonyl leaving group.

A Tale of Two Mechanisms: Comparison with 5-Fluorouracil (5-FU)

To fully appreciate the novelty of this compound's mechanism, a direct comparison with the well-established action of 5-FU is essential. 5-FU functions as a classic antimetabolite, requiring intracellular metabolic activation to exert its cytotoxic effects.

The primary mechanisms of 5-FU are:

-

Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA synthesis, leading to a "thymineless death" of rapidly dividing cells.[3]

-

Incorporation into RNA and DNA: Metabolites of 5-FU, namely 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA stability, contributing to cytotoxicity.[3]

Metabolic Activation of 5-Fluorouracil

Caption: Simplified metabolic activation pathway of 5-Fluorouracil (5-FU).

Data Summary: A Comparative Overview

| Feature | This compound | 5-Fluorouracil (5-FU) |

| Primary Mechanism | Covalent Inhibition | Antimetabolite |

| Biochemical Target | Specific nucleophilic residues (e.g., Cysteine) in target protein(s) | Thymidylate Synthase, DNA, RNA |

| Metabolic Activation | Not required for covalent modification | Required for activity |

| Mode of Action | Irreversible covalent bond formation | Reversible and irreversible inhibition; incorporation into nucleic acids |

| Cellular Consequence | Direct and sustained inhibition of target protein function | Disruption of DNA synthesis and repair, RNA processing |

Experimental Methodologies for Mechanistic Validation

A robust and multi-faceted experimental approach is necessary to definitively elucidate and validate the proposed covalent inhibitory mechanism of this compound.

Biochemical Assays

1. Enzyme Kinetics to Confirm Covalent Inhibition:

-

Objective: To demonstrate time-dependent, irreversible inhibition of a purified target enzyme.

-

Methodology:

-

Incubate the purified target enzyme with varying concentrations of this compound for different time intervals.

-

At each time point, initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction velocity.

-

Plot the observed rate constant of inactivation (kobs) against the inhibitor concentration. A hyperbolic curve is indicative of a covalent inhibitor.

-

Perform a "jump-dilution" experiment: pre-incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture significantly to reduce the concentration of the free inhibitor. A lack of recovery of enzyme activity confirms irreversible inhibition.

-

2. Mass Spectrometry for Target Identification and Mapping:

-

Objective: To identify the specific protein target(s) and the exact amino acid residue(s) that are covalently modified.

-

Methodology:

-

Incubate the target protein or cell lysate with this compound.

-

Digest the protein(s) into smaller peptides using a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data for peptides with a mass shift corresponding to the addition of the 5-fluoropyrimidine moiety.

-

The MS/MS fragmentation pattern will pinpoint the exact modified amino acid residue.

-

Cell-Based Assays

1. Cell Viability and Proliferation Assays:

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

-

Methodology:

-

Plate cancer cells in 96-well plates.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assess cell viability using assays such as MTT, MTS, or a cell-titer glo luminescent assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

-

2. Apoptosis and Cell Cycle Analysis:

-

Objective: To understand the downstream cellular consequences of target inhibition.

-

Methodology:

-

Treat cells with the compound at concentrations around its IC50.

-

For Apoptosis: Stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

-

For Cell Cycle: Fix and stain cells with PI and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action opens a new chapter in the study of fluoropyrimidines. The shift from an antimetabolite to a covalent inhibitor framework presents exciting opportunities for the development of more potent and selective therapeutics. The inherent reactivity of the 2-sulfonylpyrimidine "warhead," synergistically enhanced by the 5-fluoro substituent, allows for the targeted and irreversible inactivation of key protein targets.

Future research should focus on identifying the specific protein targets of this compound in various disease contexts. Proteomics-based approaches will be instrumental in this endeavor. Furthermore, structure-activity relationship (SAR) studies, exploring modifications to both the pyrimidine core and the sulfonyl leaving group, could lead to the discovery of next-generation covalent inhibitors with improved pharmacological profiles. The principles outlined in this guide provide a solid foundation for these future investigations, paving the way for novel therapeutic strategies.

References

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(methylsulfonyl)pyrimidine stands as a pivotal building block in modern medicinal chemistry. Its unique electronic properties, arising from the synergistic effects of the fluorine atom and the methylsulfonyl group, render it a highly versatile reagent for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reaction chemistry of this compound. Furthermore, it delves into its critical applications in drug discovery, with a particular focus on the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, mechanistic insights, and a review of the biological activities of its derivatives are presented to serve as a valuable resource for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Medicinal Chemistry

The incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly enhance the pharmacokinetic and physicochemical properties of a drug candidate. These improvements can manifest as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins.

The pyrimidine scaffold is another privileged structure in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and immunology.[1] The combination of a fluorine atom and a pyrimidine ring creates a powerful synergy, leading to the development of potent and selective therapeutic agents. This compound has emerged as a particularly valuable synthon in this class, offering a unique combination of reactivity and stability that makes it an ideal starting material for the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₅H₅FN₂O₂S |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 103-105 °C |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in alcohols. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.95 (s, 2H), 3.40 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 161.2 (d, J = 20.2 Hz), 158.9 (d, J = 15.2 Hz), 157.4, 40.2.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -165.4.

-

Mass Spectrometry (EI): m/z 176 (M⁺).

The spectroscopic data are consistent with the assigned structure, clearly showing the characteristic signals for the pyrimidine ring protons, the methyl group of the sulfonyl moiety, and the fluorine atom.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a two-step process starting from 2-mercapto-5-fluoropyrimidine.

Synthetic Pathway

Caption: General synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)-5-fluoropyrimidine

This protocol is adapted from a similar synthesis of a bromo-substituted analogue.[2]

-

Reaction Setup: To a stirred solution of 2-mercapto-5-fluoropyrimidine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydroxide (1.1 equivalents) at room temperature.

-

Methylation: Cool the reaction mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Oxidation to this compound

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[3]

-

Reaction Setup: Dissolve 2-(Methylthio)-5-fluoropyrimidine (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Key Reactions and Mechanistic Insights

The methylsulfonyl group at the C2 position of the pyrimidine ring is a potent electron-withdrawing group, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This high reactivity allows for the facile introduction of a wide range of substituents at this position.

Caption: Mechanism of nucleophilic aromatic substitution on this compound.

Protocol 3: Reaction with an Amine (e.g., Benzylamine)

-

Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) and benzylamine (1.2 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture at 80-100 °C for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. Collect the resulting precipitate by filtration.

-

Purification: Wash the solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization.

Protocol 4: Reaction with a Thiol (e.g., Thiophenol)

-

Reaction Setup: To a solution of thiophenol (1.1 equivalents) in a solvent like DMF, add a base such as potassium carbonate (1.5 equivalents) and stir for 15 minutes at room temperature.

-

Reaction: Add a solution of this compound (1 equivalent) in DMF to the mixture. Stir at room temperature for 2-4 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The exceptional reactivity profile of this compound has positioned it as a key intermediate in the synthesis of numerous biologically active compounds, particularly in the realm of kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core is a common feature in many kinase inhibitors, and the ability to readily introduce diverse substituents at the C2 and C4 positions via SNAr reactions makes this compound an attractive starting material.

For instance, pyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases, which are involved in cell cycle regulation. The synthesis of these inhibitors often involves the sequential displacement of leaving groups on a pyrimidine scaffold, a process for which this compound is well-suited.[4][5]

Caption: General workflow for the synthesis of kinase inhibitors.

Other Therapeutic Areas

Beyond kinase inhibitors, derivatives of this compound have shown promise in other therapeutic areas. For example, compounds containing the fluoropyrimidine moiety have been investigated for their anticancer, antifungal, and antiviral activities.[6][7][8]

Table of Biological Activities of Selected 5-Fluoropyrimidine Derivatives:

| Compound Class | Target/Activity | IC₅₀/EC₅₀ (µM) | Reference |

| 5-Trifluoromethylpyrimidine derivatives | EGFR Kinase | 0.091 | [3] |

| Thiazolo[4,5-d]pyrimidine derivatives | Melanoma Cancer Cells (C32) | 24.4 | [4] |

| 5-Perfluoroalkylpyrimidine nucleosides | Herpes Simplex Virus Type 1 (HSV-1) | 5 | [7] |

| Pyrimidine Sulfonate Esters | Xanthomonas oryzae pv. oryzae | 4.24 | [6] |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. As with many fluorinated organic compounds, care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the demonstrated biological potential of its derivatives make it an indispensable tool for drug discovery professionals. The ability to readily introduce diverse functionalities through nucleophilic aromatic substitution provides a powerful platform for the generation of novel chemical entities with a wide range of therapeutic applications. As the demand for new and effective drugs continues to grow, the importance of key synthons like this compound in the drug discovery and development pipeline is set to increase.

References

- 1. [PDF] 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google Patents [patents.google.com]

Methodological & Application

using 5-Fluoro-2-(methylsulfonyl)pyrimidine in medicinal chemistry

An Application Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine in Medicinal Chemistry

Introduction: A Privileged Scaffold for Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a versatile and privileged scaffold, integral to a multitude of FDA-approved therapeutics.[1][2] Among its many derivatives, this compound has emerged as a particularly powerful building block, especially in the design of targeted covalent inhibitors (TCIs).[3][4] Its utility stems from a unique combination of chemical features: an electron-deficient aromatic system, a highly effective sulfonyl leaving group, and a strategically placed fluorine atom that facilitates the formation of a reactive covalent "warhead."